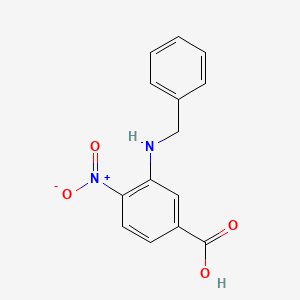

3-(Benzylamino)-4-nitrobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

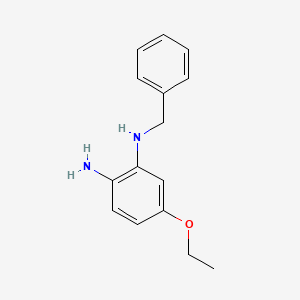

Benzylamine is an organic compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 . Nitrobenzoic acid is a type of aromatic acid that contains a nitro functional group. The nitro group is a strong deactivating group, making the benzene ring less reactive toward electrophilic aromatic substitution .

Synthesis Analysis

Benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . Nitrobenzoic acid can be synthesized from benzoic acid through nitration, a process that involves the substitution of a hydrogen atom by a nitro group .Molecular Structure Analysis

The molecular structure of benzylamine consists of a benzyl group attached to an amine functional group . Nitrobenzoic acid, on the other hand, consists of a benzene ring with a carboxylic acid functional group and a nitro group attached .Chemical Reactions Analysis

Benzylamine, like other amines, can act as a weak base, reacting with acids to form salts . Nitrobenzoic acid, being an aromatic acid, can undergo reactions typical of carboxylic acids and nitro compounds .Physical And Chemical Properties Analysis

Benzylamine is a colorless liquid with a weak, ammonia-like odor . Nitrobenzoic acid is a solid at room temperature .Scientific Research Applications

LC-MS/MS Study of Degradation Processes

A study focused on the degradation processes of nitisinone, highlighting its stability under different experimental conditions. Although not directly related to 3-(Benzylamino)-4-nitrobenzoic acid, this research provides insights into how the stability of similar compounds can be affected by environmental factors, which could be relevant for understanding the behavior of 3-(Benzylamino)-4-nitrobenzoic acid in various conditions (Barchańska et al., 2019).

Photosensitive Protecting Groups

This review presents work utilizing photosensitive protecting groups, including those with nitrobenzyl moieties, which are chemically related to the nitro group in 3-(Benzylamino)-4-nitrobenzoic acid. Such compounds are crucial for synthetic chemistry, offering insights into potential applications of 3-(Benzylamino)-4-nitrobenzoic acid in developing light-sensitive materials or as protecting groups in synthetic routes (Amit et al., 1974).

Parabens in Aquatic Environments

This review discusses the occurrence, fate, and behavior of parabens, which share a benzoic acid moiety with 3-(Benzylamino)-4-nitrobenzoic acid. Understanding the environmental impact and biodegradability of similar compounds can inform research into the ecological footprint of 3-(Benzylamino)-4-nitrobenzoic acid and related chemicals (Haman et al., 2015).

Gallic Acid and Anti-inflammatory Properties

Gallic acid, another benzoic acid derivative, was reviewed for its anti-inflammatory properties and molecular mechanisms. This study might provide a comparative basis for researching the bioactivity of 3-(Benzylamino)-4-nitrobenzoic acid, particularly if similar pathways or effects are hypothesized (Bai et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(benzylamino)-4-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c17-14(18)11-6-7-13(16(19)20)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVBTNEUYMWCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Benzylamino)-4-nitrobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B581687.png)

![3-Amino-4-[(2-hydroxyethyl)amino]phenol](/img/structure/B581689.png)